Coti-2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

COTI-2は、抗がん剤として大きな可能性を示す、新規な低分子化合物です。 従来の薬理学原理、統計的モデリング、医薬品化学、機械学習技術を組み合わせた、CHEMSASと呼ばれる独自の計算プラットフォームを用いて特定されました。このプラットフォームは、様々な癌を標的とする新規化合物の発見と最適化を目的としています .

科学的研究の応用

COTI-2 has been extensively studied for its anti-cancer properties. It has shown efficacy against a diverse group of human cancer cell lines, regardless of their tissue of origin or genetic makeup . This compound has been tested in vitro and in vivo, demonstrating potent anti-tumor activity at nanomolar concentrations. It has been found to be effective against tumor cells that are resistant to traditional chemotherapy or targeted-therapy agents . Additionally, this compound has been shown to potentiate the effects of other anti-cancer agents, such as cisplatin and radiation .

作用機序

COTI-2の正確な作用機序はまだ調査中です。 予備的な結果では、this compoundは、従来のキナーゼ阻害剤や熱ショックタンパク質90阻害剤ではないことが示されています . This compoundは、頭頸部扁平上皮癌細胞において、変異型p53タンパク質のDNA結合特性と転写活性を回復させることが示されています . また、DNA損傷と複製ストレス応答を誘導し、アポトーシスや老化を引き起こします。 さらに、this compoundは、AMP活性化プロテインキナーゼを活性化し、mTOR経路を阻害します .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Coti-2 plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary targets is the p53 protein, where it restores the DNA-binding properties and transcriptional activity of mutant p53 proteins in HNSCC cells . Additionally, this compound induces DNA damage and replication stress responses, leading to apoptosis and/or senescence . It also activates AMP-activated protein kinase (AMPK) and inhibits the mammalian target of rapamycin (mTOR) pathways .

Cellular Effects

This compound exerts multiple effects on various types of cells and cellular processes. In HNSCC cells, it decreases clonogenic survival and potentiates the response to cisplatin and/or radiation, irrespective of the p53 status . This compound normalizes wild-type p53 target gene expression and restores DNA-binding properties to the p53-mutant protein . Furthermore, it induces DNA damage and replication stress responses, leading to apoptosis and/or senescence . This compound also activates AMPK and inhibits the mTOR pathways, which are crucial for cellular metabolism and growth .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions and processes. This compound binds to mutant p53 proteins, restoring their DNA-binding properties and transcriptional activity . This reactivation of p53 leads to the normalization of wild-type p53 target gene expression . Additionally, this compound induces DNA damage and replication stress responses, which trigger apoptosis and/or senescence . The compound also activates AMPK and inhibits the mTOR pathways, further contributing to its antitumor effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound has shown stability and efficacy in both in vitro and in vivo studies . Long-term effects of this compound on cellular function include sustained DNA damage and replication stress responses, leading to apoptosis and/or senescence . The compound’s stability and degradation over time have been studied to ensure its effectiveness in prolonged treatments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound is effective at nanomolar concentrations in various human cancer cell lines, regardless of their origin or genetic composition . At higher doses, this compound may exhibit toxic or adverse effects, which need to be carefully monitored in preclinical and clinical studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the activation of AMPK and inhibition of the mTOR pathways . These pathways are crucial for cellular metabolism and growth, and their modulation by this compound contributes to its antitumor effects . The compound also interacts with various enzymes and cofactors, affecting metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . The compound’s distribution within tissues is crucial for its effectiveness in targeting cancer cells and exerting its antitumor effects .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for this compound to interact with its target proteins and exert its biochemical and cellular effects .

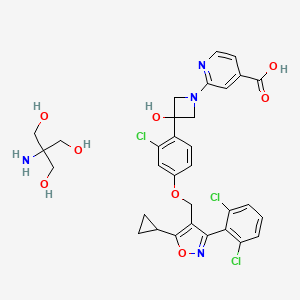

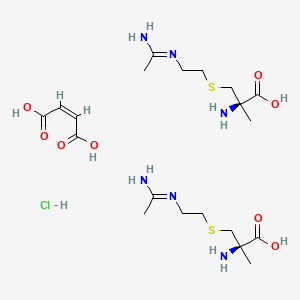

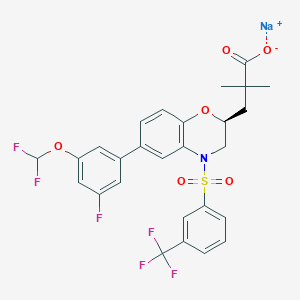

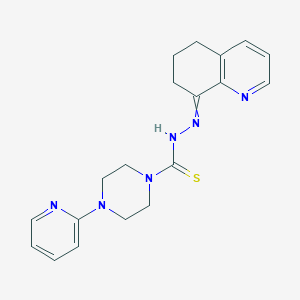

準備方法

COTI-2は、チオセミカルバゾン誘導体です。this compoundの合成は、チオセミカルバジドを適切なアルデヒドまたはケトンと酸性条件下で反応させることから始まります。 この反応は、通常、ヒドラゾン中間体の形成を経て進行し、その後環化してチオセミカルバゾン構造を形成します . This compoundの工業生産方法は、広く文書化されていませんが、合成には、標準的な有機合成技術と精製方法が用いられる可能性があります。

化学反応の分析

COTI-2は、酸化、還元、置換反応など、様々な化学反応を起こします。 これらの反応に用いられる一般的な試薬と条件には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応用の求核剤などがあります . これらの反応から生成される主要な生成物は、用いられる特定の条件や試薬によって異なりますが、一般的にはチオセミカルバゾン構造の修飾が含まれます。

科学研究への応用

This compoundは、その抗がん特性について広く研究されています。 This compoundは、組織の起源や遺伝的構成に関わらず、多様なヒト癌細胞株に対して有効性を示しています . This compoundは、in vitroおよびin vivoで試験されており、ナノモル濃度で強力な抗腫瘍活性を示しています。 This compoundは、従来の化学療法剤や標的療法剤に対して耐性のある腫瘍細胞に対しても有効であることが判明しています . さらに、this compoundは、シスプラチンや放射線などの他の抗がん剤の効果を増強することが示されています .

類似化合物との比較

COTI-2は、多様なヒト癌細胞株を標的にし、変異型p53タンパク質の機能を回復させるという点でユニークです。 類似の化合物には、トリアピンなどの他のチオセミカルバゾン誘導体があり、これらも抗がん特性を示しています . This compoundは、これらの化合物と比較して、優れた活性と安全性プロファイルを備えています . 野生型p53機能を回復させる他の化合物には、PRIMA-1やAPR-246がありますが、this compoundのユニークな作用機序と幅広いスペクトルでの有効性から、更なる開発が期待されています .

特性

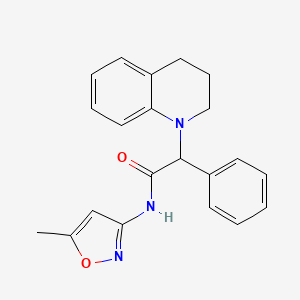

IUPAC Name |

N-(6,7-dihydro-5H-quinolin-8-ylideneamino)-4-pyridin-2-ylpiperazine-1-carbothioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6S/c26-19(23-22-16-7-3-5-15-6-4-10-21-18(15)16)25-13-11-24(12-14-25)17-8-1-2-9-20-17/h1-2,4,6,8-10H,3,5,7,11-14H2,(H,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTDAKQMBNSHJJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=NNC(=S)N3CCN(CC3)C4=CC=CC=N4)C1)N=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。